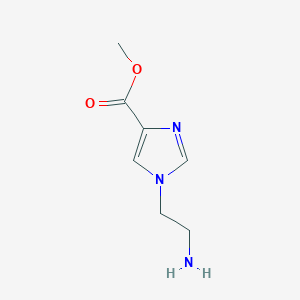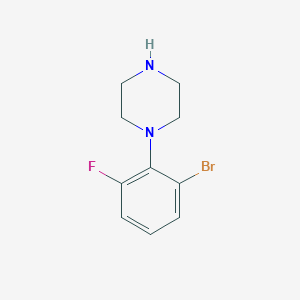
3-Isocyano-2-methylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyano-2-methylprop-1-ene is an organic compound with the molecular formula C5H7N. It is characterized by the presence of an isocyano group (-N=C) attached to a methylpropene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isocyano-2-methylprop-1-ene can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-methylprop-1-ene with phosgene (COCl2) to form an intermediate chloroformate, which is then treated with ammonia to yield the desired isocyano compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isocyano-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Isocyano-2-methylprop-1-ene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Isocyano-2-methylprop-1-ene exerts its effects involves the reactivity of the isocyano group. This group can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparación Con Compuestos Similares
Isocyanopropane: Similar structure but lacks the methyl group.
Isocyanobutane: Contains an additional carbon atom in the backbone.
Isocyanopropene: Similar structure but with different positioning of the isocyano group.
Uniqueness: 3-Isocyano-2-methylprop-1-ene is unique due to its specific arrangement of the isocyano group and the methylpropene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C5H7N |
|---|---|
Peso molecular |
81.12 g/mol |
Nombre IUPAC |
3-isocyano-2-methylprop-1-ene |
InChI |
InChI=1S/C5H7N/c1-5(2)4-6-3/h1,4H2,2H3 |
Clave InChI |
STTAGFRRJKKZFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


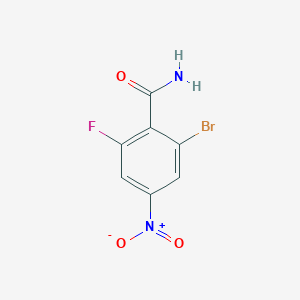
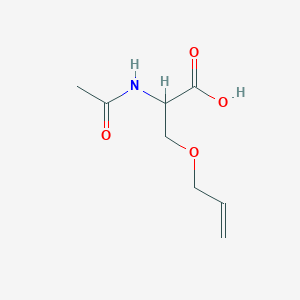
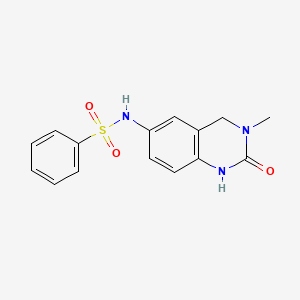
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
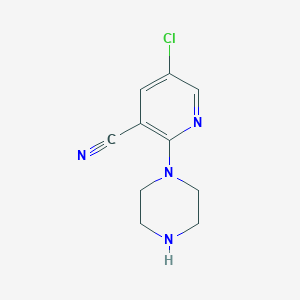
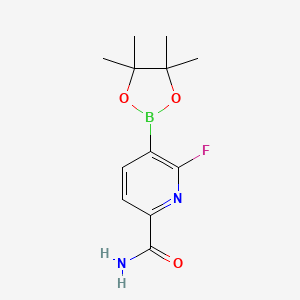
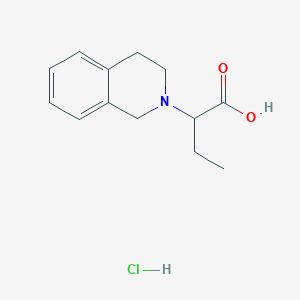
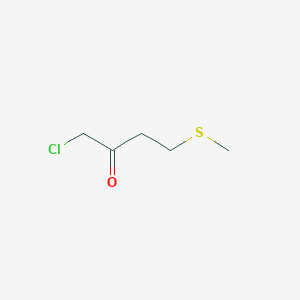
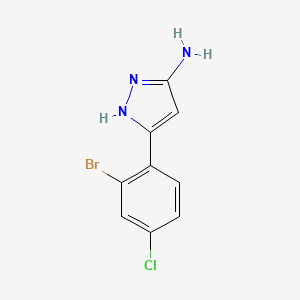
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
